9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
This compound belongs to the triazolopurine-dione class, characterized by a fused bicyclic core comprising a triazole ring ([1,2,4]triazolo) and a purine-dione scaffold. Key structural features include:
- 4-Ethoxyphenyl group: An electron-donating ethoxy substituent at the para position of the phenyl ring, influencing electronic distribution and solubility.
- 5-Methyl group: A methyl substituent on the purine-dione system, contributing to steric effects and conformational stability.
Its crystallographic properties may be studied using tools like SHELX programs, which are widely employed for small-molecule refinement .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3/c1-3-32-16-9-7-14(8-10-16)18-25-26-21-28(12-13-5-4-6-15(23)11-13)17-19(30)24-22(31)27(2)20(17)29(18)21/h4-11H,3,12H2,1-2H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFNWVGWCIREHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC(=CC=C5)Cl)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound is compared with two closely related analogs from the evidence (Table 1):
Table 1: Substituent Comparison of Triazolopurine-Dione Derivatives
Key Observations:
Position 3 Substituent: The target compound’s 4-ethoxyphenyl group provides stronger electron-donating effects compared to the 4-methylphenyl in analogs . This may enhance solubility via polar interactions but reduce membrane permeability.
Position 9 Substituent :
- The 3-chlorophenylmethyl group in the target and differs from the 4-chlorophenylmethyl in . The meta vs. para chlorine position alters electronic effects (inductive vs. resonance) and steric accessibility.
Triazolo-Purine Fusion: The target’s [3,4-h] fusion contrasts with [4,3-e] in , leading to distinct ring conformations. This affects hydrogen-bonding patterns and crystal packing, as noted in studies on molecular aggregates .
Table 2: Inferred Property Comparison
Discussion:
- Lipophilicity : The target’s ethoxy group reduces LogP compared to methyl/dimethyl analogs, balancing bioavailability and solubility .
- Hydrogen Bonding : Ethoxy’s oxygen may participate in H-bonding, improving target engagement compared to purely hydrophobic substituents .
- Chlorine Position: The meta-chloro in the target could enhance dipole interactions vs.
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